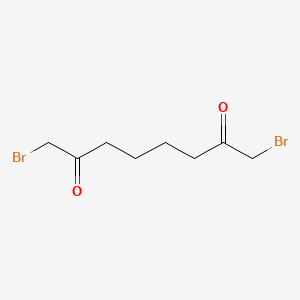
1,8-Dibromo-octane-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dibromo-octane-2,7-dione is an organic compound with the molecular formula C8H12Br2O2. It is a reagent used in the preparation of tetraamino alkane tetrahydrochlorides. This compound is characterized by the presence of two bromine atoms and two ketone groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Dibromo-octane-2,7-dione can be synthesized through various organic synthesis routes. One common method involves the bromination of octane derivatives. For example, the reaction of cyclooctene with sulfuric acid followed by hydrobromination under catalytic conditions yields 1,8-dibromo-octane .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient brominating reagents such as oxalyl bromide and dimethyl sulfoxide. These reagents offer mild conditions, low cost, and short reaction times, providing dibromides and α-bromoketones in excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dibromo-octane-2,7-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The ketone groups can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Bromination: Reagents like oxalyl bromide and dimethyl sulfoxide are commonly used for bromination reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ketone groups to alcohols.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: Reduction of the ketone groups yields the corresponding alcohols.
Aplicaciones Científicas De Investigación
1,8-Dibromo-octane-2,7-dione has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of tetraamino alkane tetrahydrochlorides.
Biology: The compound is used in the preparation of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,8-dibromo-octane-2,7-dione involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the ketone groups can participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dibromooctane: Similar in structure but lacks the ketone groups.
1,8-Dichloro-octane-2,7-dione: Similar but with chlorine atoms instead of bromine.
Uniqueness
1,8-Dibromo-octane-2,7-dione is unique due to the presence of both bromine atoms and ketone groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C8H12Br2O2 |
|---|---|
Peso molecular |
299.99 g/mol |
Nombre IUPAC |
1,8-dibromooctane-2,7-dione |
InChI |
InChI=1S/C8H12Br2O2/c9-5-7(11)3-1-2-4-8(12)6-10/h1-6H2 |
Clave InChI |
NXDJDGKPCRSDAD-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)CBr)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


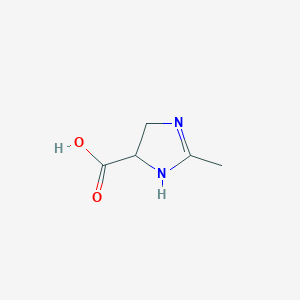

![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)
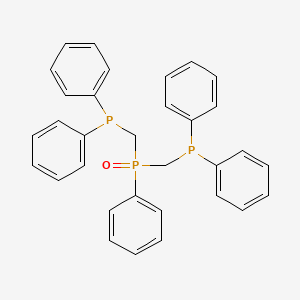

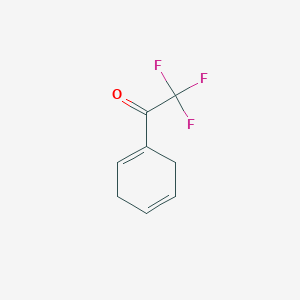
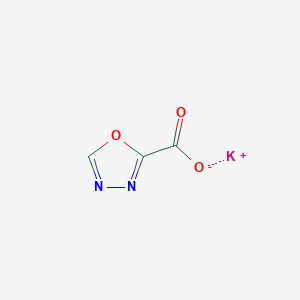
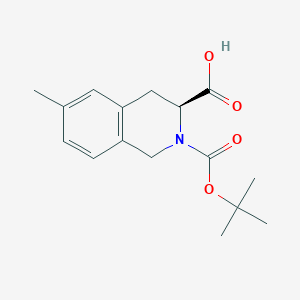
![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)
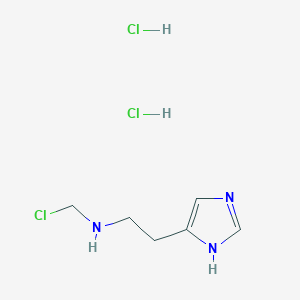
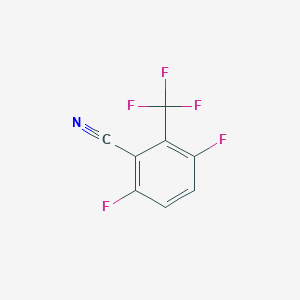

![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)
